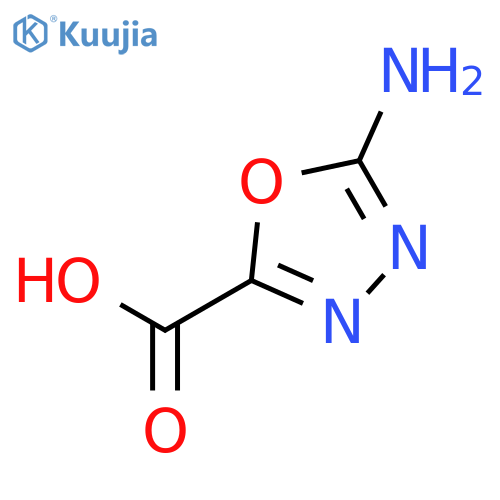

Cas no 4970-61-0 (5-Amino-1,3,4-oxadiazole-2-carboxylic acid)

4970-61-0 structure

商品名:5-Amino-1,3,4-oxadiazole-2-carboxylic acid

5-Amino-1,3,4-oxadiazole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-Amino-1,3,4-oxadiazole-2-carboxylic acid

- 1,3,4-Oxadiazole-2-carboxylic acid, 5-amino-

- AKOS006338518

- D74010

- CS-0079011

- 4970-61-0

- 5-amino-1,3,4-oxadiazole-2-carboxylicacid

- MFCD19203574

- DTXSID70633905

- EN300-140089

- DB-095119

-

- MDL: MFCD19203574

- インチ: InChI=1S/C3H3N3O3/c4-3-6-5-1(9-3)2(7)8/h(H2,4,6)(H,7,8)

- InChIKey: CDCSNJVXRRSDFF-UHFFFAOYSA-N

- ほほえんだ: C1(=NNC(=N)O1)C(=O)O

計算された属性

- せいみつぶんしりょう: 129.01744097g/mol

- どういたいしつりょう: 129.01744097g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 102Ų

- 疎水性パラメータ計算基準値(XlogP): -0.7

5-Amino-1,3,4-oxadiazole-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-140089-1.0g |

5-amino-1,3,4-oxadiazole-2-carboxylic acid |

4970-61-0 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-140089-2.5g |

5-amino-1,3,4-oxadiazole-2-carboxylic acid |

4970-61-0 | 2.5g |

$1454.0 | 2023-02-15 | ||

| Alichem | A449038583-1g |

5-Amino-1,3,4-oxadiazole-2-carboxylic acid |

4970-61-0 | 95% | 1g |

$440.36 | 2023-09-01 | |

| Enamine | EN300-140089-0.5g |

5-amino-1,3,4-oxadiazole-2-carboxylic acid |

4970-61-0 | 0.5g |

$713.0 | 2023-02-15 | ||

| Enamine | EN300-140089-1000mg |

5-amino-1,3,4-oxadiazole-2-carboxylic acid |

4970-61-0 | 1000mg |

$743.0 | 2023-09-30 | ||

| Enamine | EN300-140089-2500mg |

5-amino-1,3,4-oxadiazole-2-carboxylic acid |

4970-61-0 | 2500mg |

$1454.0 | 2023-09-30 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1149651-2.5g |

5-Amino-1,3,4-oxadiazole-2-carboxylic acid |

4970-61-0 | 95+% | 2.5g |

¥31406.00 | 2024-05-11 | |

| Enamine | EN300-140089-100mg |

5-amino-1,3,4-oxadiazole-2-carboxylic acid |

4970-61-0 | 100mg |

$653.0 | 2023-09-30 | ||

| Enamine | EN300-140089-250mg |

5-amino-1,3,4-oxadiazole-2-carboxylic acid |

4970-61-0 | 250mg |

$683.0 | 2023-09-30 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1149651-500mg |

5-Amino-1,3,4-oxadiazole-2-carboxylic acid |

4970-61-0 | 95+% | 500mg |

¥17962.00 | 2024-05-11 |

5-Amino-1,3,4-oxadiazole-2-carboxylic acid 関連文献

-

1. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acidsRenato Noto,Maurizio Ciofalo,Francesco Buccheri,Giuseppe Werber,Domenico Spinelli J. Chem. Soc. Perkin Trans. 2 1991 349

-

2. Studies on decarboxylation reactions. Part 4. Kinetic study of the decarboxylation of some N-alkyl- or N-phenyl-substituted 5-amino-1,3,4-oxadiazole-2-carboxylic acidsRenato Noto,Francesco Buccheri,Giovanni Consiglio,Domenico Spinelli J. Chem. Soc. Perkin Trans. 2 1980 1627

-

3. Kinetic study of the decarboxylation of 5-amino-1,3,4-oxadiazole-2-carboxylic acid to 2-amino-1,3,4-oxadiazole in water as a function of proton activityDomenico Spinelli,Renato Noto,Giovanni Consiglio,Giuseppe Werber,Francesco Buccheri J. Chem. Soc. Perkin Trans. 2 1977 639

-

4. Index of authors, 1977

4970-61-0 (5-Amino-1,3,4-oxadiazole-2-carboxylic acid) 関連製品

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量